

## ATX-0126 for Non-Viral Gene Delivery: A Technical Guide

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Compound of Interest		
Compound Name:	ATX-0126	
Cat. No.:	B8265240	Get Quote

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### Introduction

ATX-0126 is a novel, synthetic ionizable lipid that has emerged as a critical component in the non-viral delivery of nucleic acid-based therapeutics. Its unique chemical structure, featuring a thiocarbamate-based composition, facilitates the efficient encapsulation of genetic payloads such as siRNA and mRNA into lipid nanoparticles (LNPs). These LNPs are designed to protect the nucleic acid cargo from degradation in the bloodstream and mediate its effective delivery into target cells. With a pKa of 6.38, ATX-0126 is engineered to remain relatively neutral at physiological pH, minimizing potential toxicity, while becoming protonated in the acidic environment of the endosome. This pH-dependent charge transition is crucial for the endosomal escape of the genetic payload, a key step for successful gene silencing or protein expression. This technical guide provides an in-depth overview of ATX-0126, including its formulation into LNPs, in vivo efficacy, experimental protocols, and its interaction with cellular pathways.

# Data Presentation LNP Formulation Composition

The successful formulation of **ATX-0126** into effective LNPs requires a precise combination of lipids. A notable example is the formulation used in the ARCT-154 saRNA vaccine, which



incorporates **ATX-0126** as the ionizable lipid.[1][2] The molar ratios of the lipid components are critical for the stability, delivery efficiency, and overall performance of the LNPs.

Component	Lipid Type	Molar Ratio (%)	Function
ATX-0126	Ionizable Cationic Lipid	50	Encapsulates nucleic acid and facilitates endosomal escape
DSPC (1,2-distearoyl- sn-glycero-3- phosphocholine)	Helper Lipid	7	Provides structural integrity to the LNP
Cholesterol	Helper Lipid	40	Stabilizes the LNP structure and aids in membrane fusion
PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)	PEGylated Lipid	3	Prevents aggregation and provides a hydrophilic shield, increasing circulation time

### **In Vivo Efficacy**

A standard preclinical model to assess the in vivo efficacy of siRNA-LNP formulations for liver delivery is the measurement of serum Factor VII protein knockdown in mice. While specific ED50 data for **ATX-0126** in this model is not publicly available, it has been reported that intravenous administration of LNPs containing **ATX-0126** and encapsulating Factor VII siRNA leads to a decrease in Factor VII blood levels in mice. This demonstrates the potential of **ATX-0126** to mediate effective in vivo gene silencing in hepatocytes. Further quantitative studies are necessary to establish a precise dose-response relationship and determine the ED50 for Factor VII knockdown.

## Experimental Protocols LNP Formulation using Microfluidics



Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity. The following is a generalized protocol that can be adapted for the formulation of **ATX-0126**-containing LNPs.

#### Materials:

- ATX-0126
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Ethanol (anhydrous)
- Nucleic acid (siRNA or mRNA)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps

#### Procedure:

- Preparation of Lipid Stock Solution:
  - Dissolve ATX-0126, DSPC, cholesterol, and PEG2000-DMG in anhydrous ethanol at the desired molar ratio (e.g., 50:7:40:3).
  - The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired final LNP concentration.
- Preparation of Aqueous Nucleic Acid Solution:



• Dissolve the nucleic acid (siRNA or mRNA) in citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of **ATX-0126** and efficient encapsulation.

#### Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
- Set the flow rates of the syringe pumps to achieve the desired mixing ratio (typically 1:3 ethanol to aqueous phase).
- Initiate the pumps to mix the two streams within the microfluidic cartridge, leading to the self-assembly of LNPs.

#### · Purification and Buffer Exchange:

- Collect the LNP solution from the outlet of the microfluidic device.
- To remove the ethanol and exchange the buffer to a physiological pH, perform dialysis or tangential flow filtration against PBS (pH 7.4).

#### Characterization:

- Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
- Measure the zeta potential to assess the surface charge of the LNPs.
- Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Assess the morphology of the LNPs using techniques such as cryo-transmission electron microscopy (cryo-TEM).

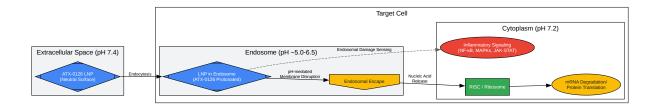
## **Mandatory Visualization**

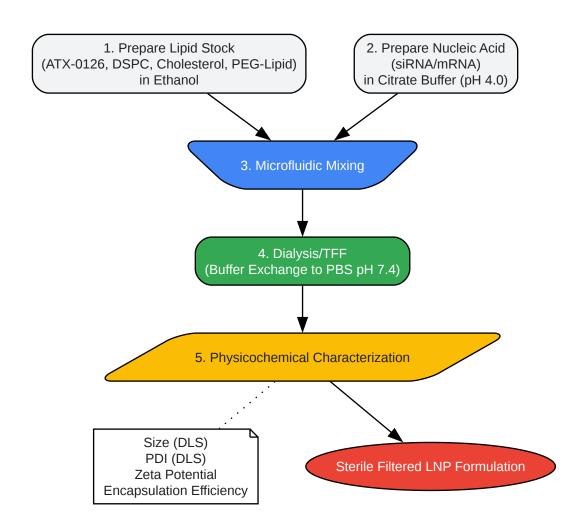


## **Signaling Pathways and Cellular Interactions**

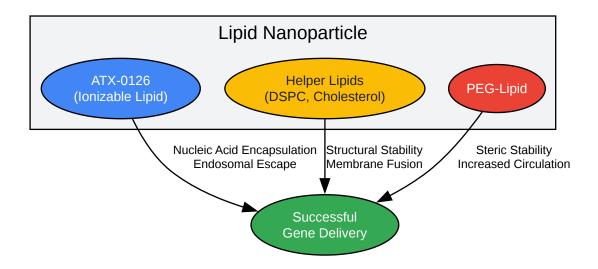
The interaction of LNPs with cells is a complex process that can trigger various cellular signaling pathways. While specific studies on **ATX-0126** are limited, the general mechanisms for ionizable lipid-containing LNPs involve cellular uptake via endocytosis and subsequent endosomal escape. This process can lead to the activation of inflammatory pathways.











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### References

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